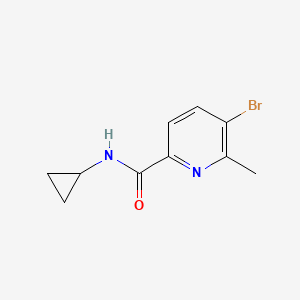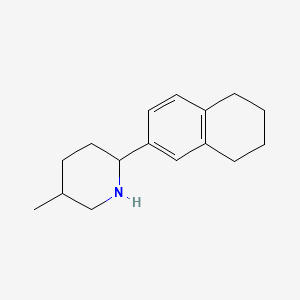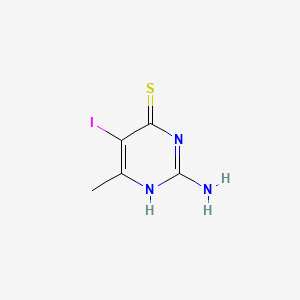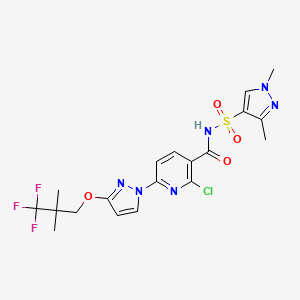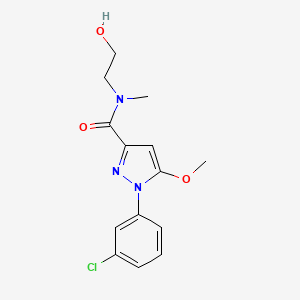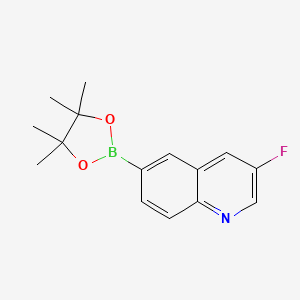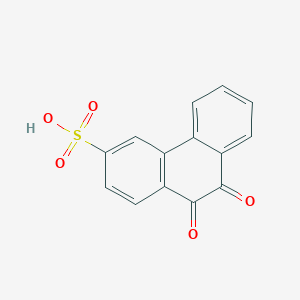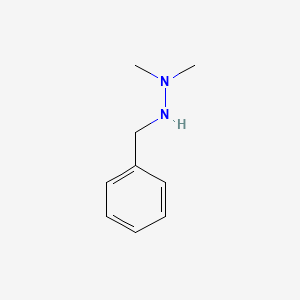
2-Benzyl-1,1-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,1-dimethylhydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a dimethylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Benzylation of 1,1-Dimethylhydrazine:
Reactants: 1,1-Dimethylhydrazine and benzyl chloride.
Conditions: The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization to obtain 2-Benzyl-1,1-dimethylhydrazine.
-
Reductive Amination:
Reactants: Benzaldehyde, 1,1-dimethylhydrazine, and a reducing agent such as sodium borohydride.
Conditions: The reaction is conducted in an alcohol solvent like methanol or ethanol.
Procedure: Benzaldehyde is first reacted with 1,1-dimethylhydrazine to form an intermediate hydrazone, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory-scale synthetic routes but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of 2-Benzyl-1,1-dimethylhydrazine can lead to the formation of corresponding hydrazones or azines.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.
Products: Reduction can yield various amines or hydrazines depending on the specific conditions and reagents used.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: The reaction is conducted in an organic solvent with the presence of a base.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Benzyl-1,1-dimethylhydrazine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to study the interactions of hydrazine derivatives with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its hydrazine moiety can be modified to create derivatives with enhanced biological activity, such as anticancer or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It serves as a precursor for the synthesis of various functional materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,1-dimethylhydrazine involves its interaction with biological targets through its hydrazine moiety. The compound can undergo nucleophilic attack on electrophilic centers in biomolecules, leading to the formation of covalent adducts. This interaction can result in the inhibition of enzyme activity or the modification of nucleic acids, which can have therapeutic implications.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Nucleic Acids: The compound can alkylate DNA or RNA, leading to the disruption of genetic processes and potentially inducing cell death.
Comparaison Avec Des Composés Similaires
1,1-Dimethylhydrazine: A simpler hydrazine derivative used as a rocket fuel and in organic synthesis.
2-Benzylhydrazine: Lacks the dimethyl substitution, which affects its reactivity and applications.
1-Benzyl-1,2-dimethylhydrazine: A structural isomer with different chemical properties and reactivity.
Uniqueness: 2-Benzyl-1,1-dimethylhydrazine is unique due to the presence of both benzyl and dimethyl groups on the hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
28082-45-3 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-benzyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clé InChI |
RRXBOAFUCKTFOJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



